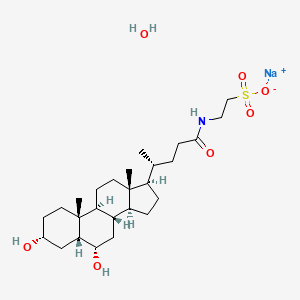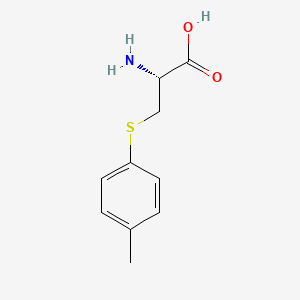
(R)-2-Amino-3-(p-tolylthio)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Tolyl)-L-cysteine: is an organic compound that features a cysteine molecule bonded to a tolyl group The tolyl group is a derivative of toluene, which is a simple aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Tolyl)-L-cysteine typically involves the coupling of L-cysteine with a tolyl group. One common method is through the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This reaction involves the use of boronic acids and halides under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of S-(4-Tolyl)-L-cysteine may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-Tolyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted tolyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Tolyl)-L-cysteine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, S-(4-Tolyl)-L-cysteine is studied for its potential role in cellular processes and as a probe for understanding protein-ligand interactions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biochemical pathways .
Industry: S-(4-Tolyl)-L-cysteine is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of S-(4-Tolyl)-L-cysteine involves its interaction with various molecular targets, including enzymes and receptors. The tolyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
- S-(4-Tolyl)-L-methionine
- S-(4-Tolyl)-L-serine
- S-(4-Tolyl)-L-alanine
Comparison: S-(4-Tolyl)-L-cysteine is unique due to the presence of both a thiol group and a tolyl group. This combination allows for a wide range of chemical reactions and interactions that are not possible with other similar compounds. For example, the thiol group can participate in redox reactions, while the tolyl group can undergo electrophilic aromatic substitution .
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
CHRJYKJYNAKSHG-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

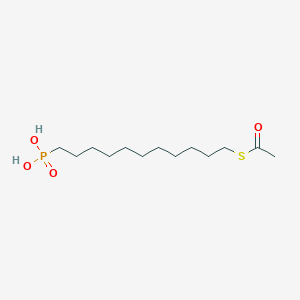
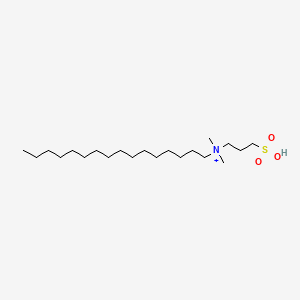
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
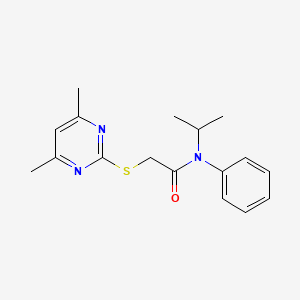

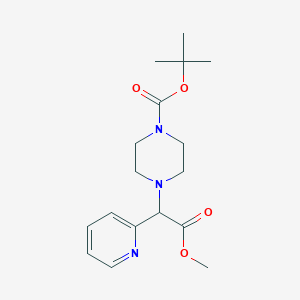
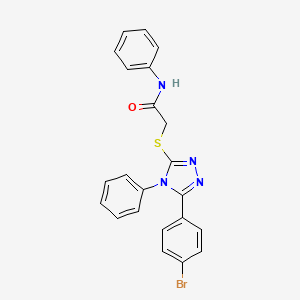
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
